molecular formula C6Cl2F3I B1410341 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene CAS No. 1805483-62-8

1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene

Cat. No. B1410341
CAS RN: 1805483-62-8
M. Wt: 326.87 g/mol
InChI Key: ZQBSHXWXWCRXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dichloro-4-iodo-2,5,6-trifluorobenzene is a chemical compound with the molecular formula C6Cl2F3I . It has a molecular weight of 326.87 .

Scientific Research Applications

Environmental Impact and Health Concerns

Halogenated organophosphorus chemicals, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been widely used in consumer products and raised concerns due to their environmental persistence and potential health risks (Chen Wang et al., 2020). This research underscores the importance of understanding the environmental behavior and health implications of such compounds, which could extend to the study of 1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene.

Formation and Destruction of Hazardous Compounds

Research on the mechanisms for the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) provides insights into the environmental and health risks associated with halogenated compounds. This knowledge is crucial for developing strategies to minimize the formation and facilitate the destruction of these hazardous compounds (M. Altarawneh et al., 2009).

Novel Flame Retardants and Environmental Concerns

The study of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the widespread use and potential risks of halogenated compounds. This research emphasizes the need for monitoring and understanding the environmental fate and toxicity of such compounds (E. A. Zuiderveen et al., 2020).

Fluorinated Alternatives and Environmental Safety

The review on sources, multimedia distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs) sheds light on the search for safer chemicals. Understanding the toxicity and environmental impact of fluorinated compounds is vital for assessing their suitability as alternatives to hazardous substances (Yu Wang et al., 2019).

properties

IUPAC Name

1,5-dichloro-2,3,4-trifluoro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F3I/c7-1-3(9)5(11)4(10)2(8)6(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBSHXWXWCRXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)I)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
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1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
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1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 5
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene
Reactant of Route 6
1,3-Dichloro-2-iodo-4,5,6-trifluorobenzene

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